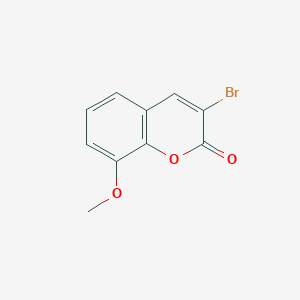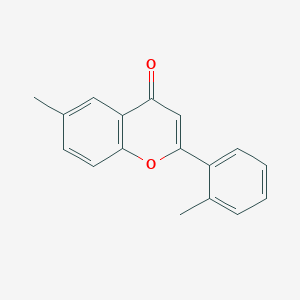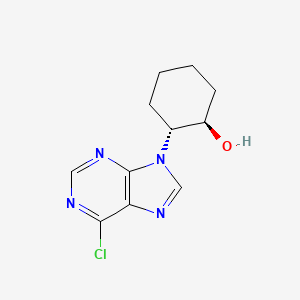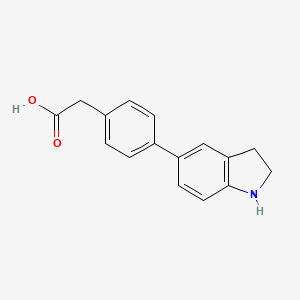![molecular formula C17H13NO B11861436 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole CAS No. 88989-40-6](/img/structure/B11861436.png)
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole is a heterocyclic compound that features a fused ring system combining a chromene and a pyrrole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole can be achieved through a one-pot multi-component reaction. This involves the reaction of arylglyoxals, malono derivatives, and 4-amino coumarins in ethanol under reflux conditions . The products are typically obtained in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and green chemistry can be applied to scale up the synthesis. The use of environmentally friendly solvents and conditions is emphasized to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Aplicaciones Científicas De Investigación
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme alpha-glucosidase, which plays a role in carbohydrate metabolism . This inhibition is achieved through competitive binding at the enzyme’s active site, leading to a decrease in the breakdown of complex carbohydrates into simple sugars.
Comparación Con Compuestos Similares
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole can be compared with other similar compounds, such as:
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds also feature a fused ring system but differ in their specific ring structure and functional groups.
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6-ones: These compounds have a similar pyrrole moiety but are fused with a pyrazole ring instead of a chromene.
The uniqueness of this compound lies in its specific ring fusion and the presence of both phenyl and chromene groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
88989-40-6 |
|---|---|
Fórmula molecular |
C17H13NO |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
2-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C17H13NO/c1-2-6-12(7-3-1)15-10-13-11-19-16-9-5-4-8-14(16)17(13)18-15/h1-10,18H,11H2 |
Clave InChI |
VAYCQRCKQMRDMH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=CC=CC=C3O1)NC(=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11861360.png)
![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)


![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)



![3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene](/img/structure/B11861393.png)
![5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11861405.png)



